molecular formula C20H25N5O3 B274390 1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL

1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL

Cat. No.: B274390
M. Wt: 383.4 g/mol
InChI Key: GGZPUGCKLJENCX-UHFFFAOYSA-N
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Description

1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL is a complex organic compound that features a combination of methoxy, tetrazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the coupling of the benzylated intermediate with an appropriate amine under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrazole groups can participate in hydrogen bonding and hydrophobic interactions, while the benzyl group can enhance the compound’s binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]ethanol
  • 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]butan-2-ol

Uniqueness

1-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}PROPAN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, can enhance the compound’s stability and binding affinity to biological targets compared to similar compounds.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

1-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]propan-2-ol

InChI

InChI=1S/C20H25N5O3/c1-14-4-7-17(8-5-14)25-20(22-23-24-25)13-28-18-9-6-16(10-19(18)27-3)12-21-11-15(2)26/h4-10,15,21,26H,11-13H2,1-3H3

InChI Key

GGZPUGCKLJENCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC

Origin of Product

United States

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